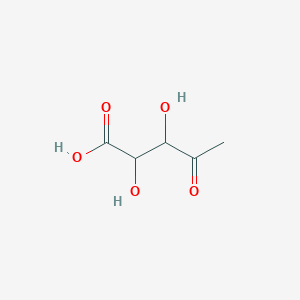
2,3-Dihydroxy-4-oxopentanoic acid
描述
2,3-Dihydroxy-4-oxopentanoic acid (DHOPA) is a naturally occurring compound that is found in some plants and microorganisms. DHOPA is a chelating agent that has been used in various scientific research applications due to its ability to bind metal ions.
作用机制
2,3-Dihydroxy-4-oxopentanoic acid binds to metal ions through its hydroxyl and carbonyl groups, forming stable complexes. This binding ability makes 2,3-Dihydroxy-4-oxopentanoic acid an effective chelating agent. 2,3-Dihydroxy-4-oxopentanoic acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
生化和生理效应
2,3-Dihydroxy-4-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, inhibit the formation of amyloid-beta plaques in the brain, and reduce the toxicity of metal ions. 2,3-Dihydroxy-4-oxopentanoic acid has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
2,3-Dihydroxy-4-oxopentanoic acid has several advantages for lab experiments, including its ability to bind metal ions and its antioxidant properties. However, 2,3-Dihydroxy-4-oxopentanoic acid also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities.
未来方向
There are several potential future directions for research on 2,3-Dihydroxy-4-oxopentanoic acid. One area of research could focus on the development of 2,3-Dihydroxy-4-oxopentanoic acid-based therapies for metal-related diseases such as Alzheimer's disease. Another area of research could investigate the use of 2,3-Dihydroxy-4-oxopentanoic acid as a tool for the detection and quantification of metal ions in biological samples. Additionally, research could focus on the synthesis of 2,3-Dihydroxy-4-oxopentanoic acid derivatives with improved properties for use in various scientific research applications.
Conclusion:
2,3-Dihydroxy-4-oxopentanoic acid is a naturally occurring compound that has been used in various scientific research applications due to its ability to bind metal ions. 2,3-Dihydroxy-4-oxopentanoic acid has several potential applications in the fields of medicine, biology, and chemistry. Further research on 2,3-Dihydroxy-4-oxopentanoic acid and its derivatives could lead to the development of new therapies for metal-related diseases and the advancement of scientific knowledge in various fields.
合成方法
2,3-Dihydroxy-4-oxopentanoic acid can be synthesized through various methods, including the oxidation of 2,3-dihydroxy-4-pentenoic acid, the reduction of 2,3,4-trihydroxy-5-oxopentanoic acid, and the decarboxylation of 2,3,4-trihydroxy-5-oxopentanoic acid. The most commonly used method is the oxidation of 2,3-dihydroxy-4-pentenoic acid.
科学研究应用
2,3-Dihydroxy-4-oxopentanoic acid has been used in various scientific research applications, including the study of metal ion binding, the development of metal chelating agents, and the investigation of metal-related diseases such as Alzheimer's disease. 2,3-Dihydroxy-4-oxopentanoic acid has also been used as a tool for the detection and quantification of metal ions in biological samples.
属性
IUPAC Name |
2,3-dihydroxy-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-2(6)3(7)4(8)5(9)10/h3-4,7-8H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGNQJMIIPXNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958607 | |
| Record name | 5-Deoxypent-4-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-4-oxopentanoic acid | |
CAS RN |
37520-06-2 | |
| Record name | 1,2-Dihydroxy-4-ketovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037520062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Deoxypent-4-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



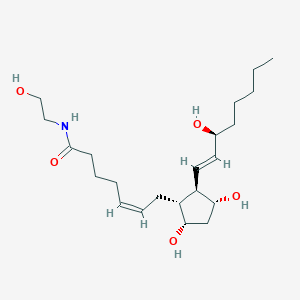
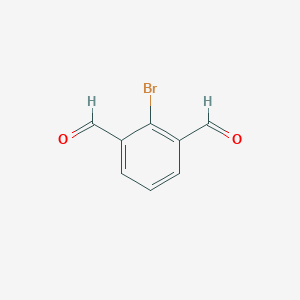
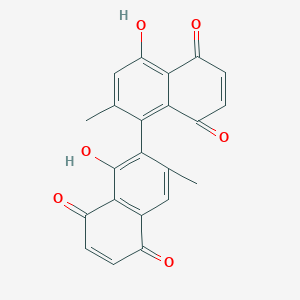
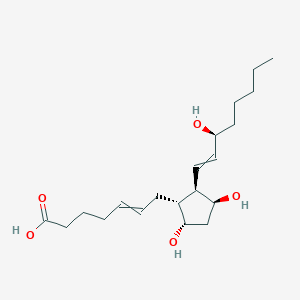
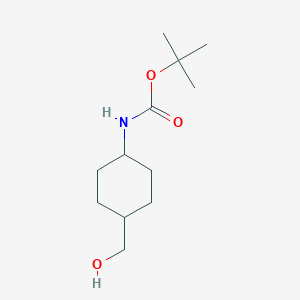
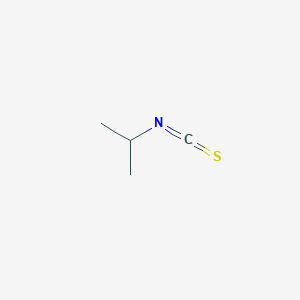
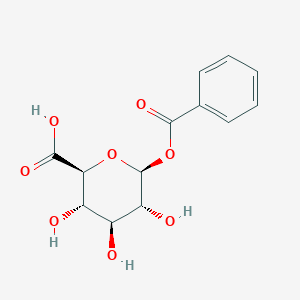


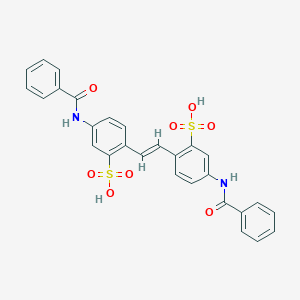
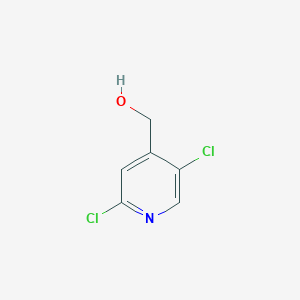
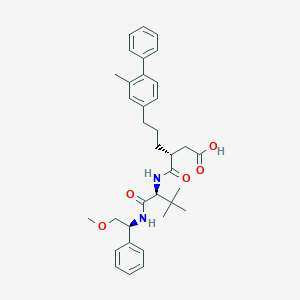

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)